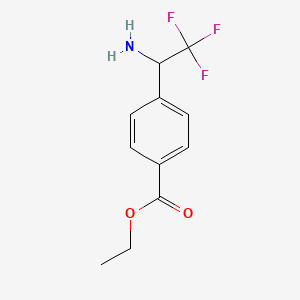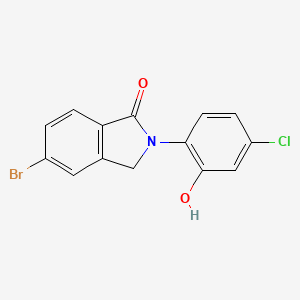![molecular formula C27H50O5 B15170058 2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid CAS No. 646996-68-1](/img/structure/B15170058.png)
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyclohexanecarbonyl group, a hydroxyl group, and a long nonadecanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid typically involves multiple steps, including esterification and hydroxylation reactions. The starting materials often include cyclohexanecarboxylic acid and nonadecanoic acid, which undergo esterification in the presence of a suitable catalyst. The reaction conditions usually involve elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted esters.
Applications De Recherche Scientifique
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(Cyclohexylcarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid: Similar structure but with a cyclohexyl group instead of a cyclohexanecarbonyl group.
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxyheptadecanoic acid: Similar structure but with a shorter heptadecanoic acid chain.
Uniqueness
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid is unique due to its specific combination of functional groups and long nonadecanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
646996-68-1 |
|---|---|
Formule moléculaire |
C27H50O5 |
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
2-(cyclohexanecarbonyloxymethyl)-15-hydroxynonadecanoic acid |
InChI |
InChI=1S/C27H50O5/c1-2-3-20-25(28)21-16-11-9-7-5-4-6-8-10-13-19-24(26(29)30)22-32-27(31)23-17-14-12-15-18-23/h23-25,28H,2-22H2,1H3,(H,29,30) |
Clé InChI |
ATUSRFMSLJRWEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCCCCCCCCCCC(COC(=O)C1CCCCC1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


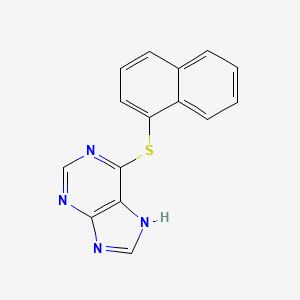
![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
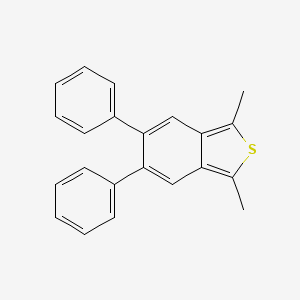

![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
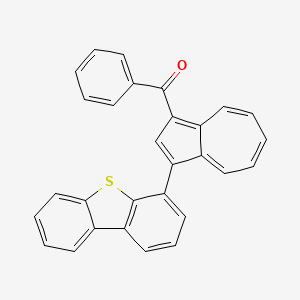
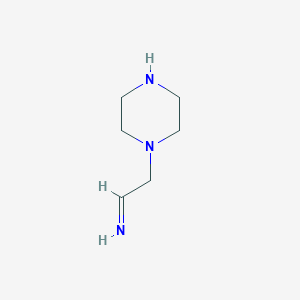

![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)

![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)
